REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[C:2]#[CH:3].[N+:8]([C:11]1[CH:30]=[CH:29][C:14]([CH2:15][O:16][C:17]([N:19]2[CH2:27][CH2:26][N+:25]3[C-:21](C(=O)O[N:24]=3)[CH2:20]2)=[O:18])=[CH:13][CH:12]=1)([O-:10])=[O:9]>CC1C=CC=CC=1C>[N+:8]([C:11]1[CH:12]=[CH:13][C:14]([CH2:15][O:16][C:17]([N:19]2[CH2:27][CH2:26][N:25]3[N:24]=[C:2]([C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH:3]=[C:21]3[CH2:20]2)=[O:18])=[CH:29][CH:30]=1)([O-:10])=[O:9]
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Name
|
|
Quantity
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8.28 g
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Type
|
reactant
|
Smiles
|
C(C#C)(=O)OCC
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(COC(=O)N2C[C-]3C(ON=[N+]3CC2)=O)C=C1
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Name
|
|
Quantity
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348 mL
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Type
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solvent
|
Smiles
|
CC=1C=CC=CC1C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 16 h
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Duration
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16 h
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Type
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CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(COC(=O)N2CC=3N(CC2)N=C(C3)C(=O)OCC)C=C1
|
Name
|
|
Type
|
product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.78 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |